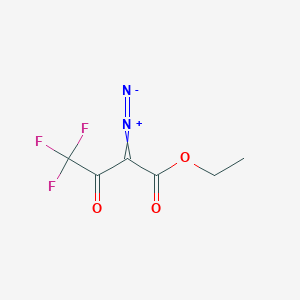

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

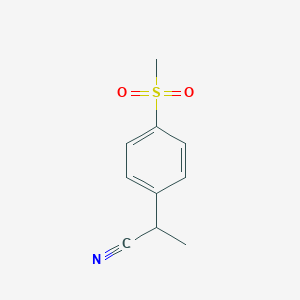

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a chemical compound with a molecular weight of 240.18 . It is a mixture of cis and trans isomers . It is used as an organic building block .

Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.429 (lit.) . It has a boiling point of 80-82 °C/1 mmHg (lit.) and a density of 1.235 g/mL at 25 °C (lit.) . It should be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a key intermediate in synthesizing a broad spectrum of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, diverse trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines can be synthesized from this diazoketoester, either in a single step or with minimal additional steps. This versatility highlights the compound's significant role in expanding the library of trifluoromethylated heterocycles, which are of interest due to their potential pharmacological properties (Honey, Pasceri, Lewis, & Moody, 2012).

Multi-Component Reactions (MCRs)

The compound has been utilized in one-pot, multi-component reactions (MCRs) to synthesize complex molecules such as ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. This process involves the reaction of barbituric acid, aromatic aldehydes, and this compound, catalyzed by Et3N. The efficiency and yield of these reactions are influenced by the choice of catalyst and reaction temperature, demonstrating the compound's utility in creating structurally complex and functionalized molecules (Li, Shi, Yang, Kang, Zhang, & Song, 2014).

Reactions with Alcohols

This compound reacts with alcohols in the presence of copper(II) trifluoromethanesulfonate, leading to the formation of ethyl 2-alkoxy-3-oxobutanoates from primary alcohols. This reaction showcases the compound's reactivity and the ability to introduce alkoxy groups into molecules, which is valuable in various synthesis pathways (Sakhabutdinova, Baikova, Raskil’dina, Zlotskii, & Sultanova, 2018).

Synthesis of Bis- and Tristriazoles

Ethyl 2,2-diazido-3-oxobutanoate, derived from this compound, has been used to synthesize geminal bis- and tristriazoles. These compounds are rare and were synthesized through a CuAAC reaction followed by azidation and another CuAAC-functionalization. This showcases the compound's role in accessing scarcely studied compound classes with potential applications in material science and pharmacology (Erhardt, Mohr, & Kirsch, 2016).

Catalytic Reactions and Synthesis of Polysubstituted Compounds

The compound is also employed in catalytic reactions to produce polysubstituted benzofurans and benzo-1,4-dioxines, demonstrating its utility in synthesizing compounds with potential applications in medicinal chemistry and material science. These reactions, catalyzed by copper(II) triflate, illustrate the compound's utility in constructing complex molecular architectures (Sakhabutdinova, Raskil’dina, Zlotskii, & Sultanova, 2018).

Orientations Futures

Mécanisme D'action

Mode of Action

The compound undergoes reactions with other substances, leading to the formation of new compounds. For instance, it reacts with ammonium acetate and 1-aminonaphthalene to produce 4-amino-2,6-bis (trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline .

Biochemical Pathways

The compound is involved in several biochemical pathways, leading to the formation of various fluorinated building blocks, such as enones and 1,3-diketones .

Pharmacokinetics

Therefore, its impact on bioavailability cannot be accurately determined .

Result of Action

The compound’s action results in the formation of various new compounds, including 4-amino-2,6-bis (trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline . These compounds may have different properties and potential applications.

Action Environment

The action of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate can be influenced by various environmental factors. For instance, the compound reacts easily with other substances at room temperature in the presence of a catalytic amount of NEt 3 .

Propriétés

IUPAC Name |

ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O3/c1-2-14-5(13)3(11-10)4(12)6(7,8)9/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGNRDDGNGVLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5,5,7,7-tetramethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2978662.png)

![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)

![5-[(3-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2978666.png)

![Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2978672.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)

![Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2978678.png)

![Ethyl 2-[2-(3-nitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978679.png)